molecular formula C98H126N20O31 B1591223 [Leu15]-Gastrina I (humana) CAS No. 39024-57-2

[Leu15]-Gastrina I (humana)

Número de catálogo B1591223
Número CAS: 39024-57-2
Peso molecular: 2080.2 g/mol
Clave InChI: CMVMLPDUAGUTOC-FPBFVHJESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Leu15)-Gastrin I (human) is a peptide hormone that is involved in the regulation of gastric acid secretion and gastrointestinal motility. It is a member of the gastrin family of peptides and is produced by the G cells in the antrum of the stomach. (Leu15)-Gastrin I (human) is a potent stimulator of gastric acid secretion and has been implicated in the pathogenesis of various gastrointestinal disorders.

Mecanismo De Acción

(Leu15)-Gastrin I ((Leu15)-Gastrin I (human)) exerts its effects by binding to the cholecystokinin-2 receptor (CCK2R) on the surface of target cells. This binding activates a signaling cascade that ultimately leads to the release of gastric acid and the stimulation of gastrointestinal motility. (Leu15)-Gastrin I ((Leu15)-Gastrin I (human)) has also been shown to promote the growth and differentiation of gastrointestinal tissues through the activation of various growth factors and signaling pathways.
Biochemical and Physiological Effects:
The primary biochemical effect of (Leu15)-Gastrin I ((Leu15)-Gastrin I (human)) is the stimulation of gastric acid secretion. This effect is mediated by the activation of the proton pump in parietal cells, which leads to the release of hydrogen ions into the stomach lumen. (Leu15)-Gastrin I ((Leu15)-Gastrin I (human)) also stimulates gastrointestinal motility, which helps to propel food through the digestive tract. In addition, (Leu15)-Gastrin I ((Leu15)-Gastrin I (human)) has been shown to promote the growth and differentiation of gastrointestinal tissues, which is important for maintaining the integrity of the gastrointestinal tract.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of studying (Leu15)-Gastrin I ((Leu15)-Gastrin I (human)) in the laboratory is that it can be synthesized using SPPS techniques, which allows for the production of large quantities of pure peptide. This makes it easier to study the effects of (Leu15)-Gastrin I ((Leu15)-Gastrin I (human)) on various cell types and tissues. However, one limitation of studying (Leu15)-Gastrin I ((Leu15)-Gastrin I (human)) in the laboratory is that it is difficult to replicate the complex interactions that occur in vivo. This can make it challenging to fully understand the physiological effects of (Leu15)-Gastrin I ((Leu15)-Gastrin I (human)) in the context of the gastrointestinal tract.

Direcciones Futuras

There are several areas of future research that could help to further our understanding of (Leu15)-Gastrin I ((Leu15)-Gastrin I (human)). One area of interest is the role of (Leu15)-Gastrin I ((Leu15)-Gastrin I (human)) in the pathogenesis of gastrointestinal disorders, such as peptic ulcer disease and gastric cancer. Understanding the mechanisms by which (Leu15)-Gastrin I ((Leu15)-Gastrin I (human)) contributes to these disorders could lead to the development of new treatments. Another area of interest is the development of novel analogs of (Leu15)-Gastrin I ((Leu15)-Gastrin I (human)) that have improved pharmacokinetic properties and/or increased potency. These analogs could be used to target specific cell types or tissues within the gastrointestinal tract, which could have therapeutic applications. Finally, further research is needed to fully understand the physiological effects of (Leu15)-Gastrin I ((Leu15)-Gastrin I (human)) on the gastrointestinal tract, including its effects on the microbiome and immune system.

Métodos De Síntesis

(Leu15)-Gastrin I ((Leu15)-Gastrin I (human)) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The peptide is then cleaved from the solid support and purified by high-performance liquid chromatography (HPLC).

Aplicaciones Científicas De Investigación

Secreción de ácido gástrico

[Leu15]-Gastrina I (humana): se conoce por actuar como un agonista selectivo del receptor CCK2, que juega un papel crucial en la estimulación de la secreción de ácido gástrico . Este proceso es esencial para la función digestiva del estómago, ya que el ácido gástrico ayuda a descomponer los alimentos y absorber los nutrientes.

Efecto mitogénico en las células gástricas

El compuesto tiene un efecto mitogénico, lo que significa que estimula la proliferación de células gástricas . Esta aplicación es significativa en la investigación centrada en comprender el crecimiento de las células gástricas y podría ser relevante en el estudio de afecciones como la gastritis o las úlceras gástricas.

Cultivo de organoides

El compuesto se utiliza en el cultivo de organoides de estómago, intestino y páncreas . Los organoides son estructuras tridimensionales cultivadas a partir de células madre que replican gran parte de la complejidad de un órgano. Esta es una aplicación de vanguardia en la biología del desarrollo y el modelado de enfermedades.

Investigación de resistencia a la terapia

[Leu15]-Gastrina I (humana): se utiliza en la creación de organoides para estudiar la resistencia a la terapia en las células de carcinoma de células escamosas esofágico y orofaríngeo . Esta investigación es fundamental para el desarrollo de nuevos tratamientos contra el cáncer.

Investigación gastrointestinal

El papel del péptido como agonista del receptor CCK2 lo convierte en una herramienta valiosa en la investigación gastrointestinal, incluido el estudio de la secreción de pepsinógeno gástrico y los efectos de la infección por Helicobacter pylori .

Propiedades

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C98H126N20O31/c1-49(2)38-68(115-96(147)72(43-55-46-101-60-19-12-10-17-58(55)60)117-98(149)74-20-13-37-118(74)77(122)48-103-86(137)61-25-31-75(120)105-61)93(144)111-66(30-36-82(131)132)92(143)110-65(29-35-81(129)130)91(142)109-64(28-34-80(127)128)90(141)108-63(27-33-79(125)126)89(140)107-62(26-32-78(123)124)88(139)104-51(5)85(136)113-70(41-53-21-23-56(119)24-22-53)87(138)102-47-76(121)106-71(42-54-45-100-59-18-11-9-16-57(54)59)95(146)114-69(39-50(3)4)94(145)116-73(44-83(133)134)97(148)112-67(84(99)135)40-52-14-7-6-8-15-52/h6-12,14-19,21-24,45-46,49-51,61-74,100-101,119H,13,20,25-44,47-48H2,1-5H3,(H2,99,135)(H,102,138)(H,103,137)(H,104,139)(H,105,120)(H,106,121)(H,107,140)(H,108,141)(H,109,142)(H,110,143)(H,111,144)(H,112,148)(H,113,136)(H,114,146)(H,115,147)(H,116,145)(H,117,149)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,133,134)/t51-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVMLPDUAGUTOC-FPBFVHJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C98H126N20O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2080.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39024-57-2
Record name 18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-leucine-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.